molecular formula C19H18N4OS2 B2772343 N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-33-5

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2772343
CAS No.: 862975-33-5
M. Wt: 382.5
InChI Key: YVYWNLPKDOHZGA-UHFFFAOYSA-N
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Description

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an acetamide group attached to a benzothiazole moiety, which is further substituted with an isopropyl group. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into various prostaglandins .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This inhibition can lead to a decrease in inflammation, as prostaglandins play a significant role in the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the conversion of arachidonic acid into prostaglandins . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are involved in these processes .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, as prostaglandins are involved in these processes . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other compounds or substances can potentially affect its action

Preparation Methods

The synthesis of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetamide derivatives. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, ethanol), catalysts (e.g., DMAP), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share a similar benzothiazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Properties

IUPAC Name

N-[2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-10(2)12-4-6-14-16(8-12)25-18(21-14)23-19-22-15-7-5-13(20-11(3)24)9-17(15)26-19/h4-10H,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYWNLPKDOHZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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